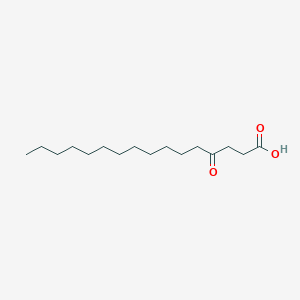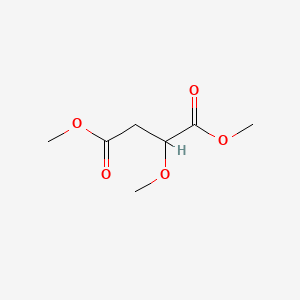
1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose
Vue d'ensemble
Description
1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose: is a derivative of the monosaccharide galactose, where all five hydroxyl groups are esterified with benzoyl groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as 1,2,3,4,6-pentagalloyl glucose, have been found to interact with proteins, including human salivary α-amylase .
Mode of Action
It’s known that the compound can be transformed into other derivatives, such as phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-galactopyranoside and 4-methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside .
Biochemical Pathways
Similar compounds like 1,2,3,4,6-pentagalloyl glucose are known to be involved in the galloylation of 1,2,3,4,6-penta-o-galloyl-beta-d-glucose to 3-o-digalloyl-1,2,4,6-tetra-o-galloyl-beta-d-glucose (hexa-galloylglucose), catalyzed by the enzyme beta-glucogallin-tetrakisgalloylglucose o-galloyltransferase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose can be synthesized from beta-D-galactose through a series of esterification reactions. The process typically involves the use of benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, scaled up to meet industrial demands. This involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield beta-D-galactose and benzoic acid.
Reduction: The compound can be reduced to remove the benzoyl groups, typically using reagents like lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Beta-D-galactose and benzoic acid.
Reduction: Beta-D-galactose.
Substitution: Various substituted galactose derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Comparaison Avec Des Composés Similaires
1,2,3,4,6-Penta-O-acetyl-beta-D-galactose: Similar structure but with acetyl groups instead of benzoyl groups.
1,2,3,4,6-Penta-O-benzoyl-alpha-D-galactose: Anomeric form with alpha configuration.
1,2,3,4,6-Penta-O-benzoyl-beta-D-glucose: Similar structure but derived from glucose instead of galactose.
Uniqueness: 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose is unique due to its specific esterification pattern and the presence of benzoyl groups, which provide greater stability and reactivity compared to acetyl groups. This makes it particularly useful in synthetic applications where selective protection and deprotection of hydroxyl groups are required.
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-FDPJKMPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292995 | |
| Record name | Penta-O-benzoyl-β-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41545-56-6 | |
| Record name | Penta-O-benzoyl-β-D-galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41545-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penta-O-benzoyl-β-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















